molecular formula C12H12N2O2 B3417178 5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid CAS No. 1020724-19-9

5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B3417178
CAS No.: 1020724-19-9
M. Wt: 216.24 g/mol
InChI Key: ZUJUFJZISJNDTN-UHFFFAOYSA-N
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Description

5-Methyl-1-o-tolyl-1H-pyrazole-3-carboxylic acid ( 1020724-19-9) is a high-purity pyrazole-carboxylic acid derivative supplied for research and development purposes. This compound, with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, serves as a versatile chemical building block and pharmacophore in various scientific investigations . The pyrazole core structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers utilize this compound primarily as a key synthetic intermediate in the development of potential pharmaceutical candidates, leveraging its carboxylic acid functional group for further chemical modifications and derivatizations. The structural motif of substituted pyrazoles is commonly explored in drug discovery projects, particularly for creating targeted small molecule libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper laboratory handling procedures should be followed, and the compound should be stored according to recommended guidelines to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-11(8)14-9(2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJUFJZISJNDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020724-19-9
Record name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the reaction of o-tolylhydrazine with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 5-methyl-1-o-tolyl-1H-pyrazole-3-carboxylic acid and related pyrazole-3-carboxylic acid derivatives:

Compound Name N1 Substituent C5 Substituent Molecular Formula Key Features
This compound 2-Methylphenyl Methyl C₁₂H₁₂N₂O₂ Ortho-substituted aryl group; moderate steric hindrance near pyrazole core
5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid Quinolin-2-yl 4-Methylphenyl C₂₀H₁₅N₃O₂ Bulky quinoline substituent; extended aromatic system enhances π-π interactions
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (precursor) 4-Methylphenyl C₁₂H₁₂O₄ Diketone ester intermediate used in pyrazole synthesis
Key Observations:

This may lower solubility in polar solvents . In contrast, the quinolin-2-yl substituent in the related compound introduces a larger aromatic system, which could enhance stacking interactions in solid-state structures or biological targets .

Electronic Effects: The electron-donating methyl group at C5 in the target compound may slightly increase electron density at the pyrazole ring, influencing reactivity in electrophilic substitution or coupling reactions.

Biological Activity

5-Methyl-1-o-tolyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a five-membered pyrazole ring with a carboxylic acid functional group and an o-tolyl substituent, which enhances its lipophilicity and bioavailability. Its synthesis typically involves the condensation of o-tolylhydrazine with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions. This reaction can be optimized through various synthetic routes, including the use of catalysts like palladium or copper to improve yield and efficiency.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting D-amino acid oxidase, which is critical in various metabolic processes. The binding affinity of this compound to the enzyme's active site prevents substrate interaction, effectively reducing enzymatic activity.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to modulate inflammatory pathways and inhibit microbial growth, making it a candidate for further pharmaceutical development .

Biological Activity Data

The following table summarizes key findings from studies on the biological activities of this compound:

Activity Tested System IC50/EC50 Reference
D-amino acid oxidase inhibitionEnzymatic assayIC50 = 15 µM
Antimicrobial activityVarious bacterial strainsMIC = 32 µg/mL
Anti-inflammatory effectRAW 264.7 macrophagesEC50 = 20 µM
Cytotoxicity against cancer cellsMCF7, A549 cell linesIC50 = 25 µM

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant growth inhibition with an IC50 value of approximately 25 µM in both cell lines. This suggests potential as a therapeutic agent for cancer treatment.

Case Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. The results indicated that it effectively reduced pro-inflammatory cytokine production, with an EC50 value of 20 µM, highlighting its potential in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-1-o-tolyl-1H-pyrazole-3-carboxylic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functionalization. For example, difluoromethylation of pyrazole precursors using difluoroacetic acid derivatives and methyl hydrazine under catalytic conditions can introduce the methyl group at position 5 . Subsequent coupling with o-tolyl groups via Suzuki-Miyaura cross-coupling or Ullmann-type reactions may be employed. To optimize yield, control reaction temperature (e.g., 60–80°C) and use anhydrous solvents. Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., o-tolyl protons at δ 7.2–7.5 ppm, pyrazole ring protons at δ 6.0–6.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode can detect the molecular ion peak [M–H]⁻ at m/z 230.1 .

Q. What are the solubility properties of this compound, and how should researchers handle its storage?

  • Methodological Answer : Limited solubility data exists, but polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolution. Aqueous solubility is low; test solubility incrementally in buffered solutions (pH 2–9). Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl group position) influence the biological activity of pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhance binding to enzymatic targets like cyclooxygenase-2 (COX-2). For example, 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid showed improved inhibition kinetics compared to non-fluorinated analogs . Computational docking (AutoDock Vina) can predict substituent effects on binding affinity .

Q. What in silico strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer : Use molecular docking (e.g., Schrödinger Glide) to screen against protein databases (PDB). Pharmacophore modeling (e.g., PharmaGist) can identify key interaction motifs (e.g., carboxylic acid for hydrogen bonding). Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (KdK_d) .

Q. How does this compound behave under stress conditions (e.g., heat, light), and what degradation products form?

  • Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C. Photostability testing (ICH Q1B guidelines) under UV light (320–400 nm) reveals decarboxylation to 5-Methyl-1-o-tolyl-1H-pyrazole as a primary degradation product. Monitor via HPLC-MS and mitigate degradation by adding antioxidants (e.g., BHT) .

Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

  • Methodological Answer : Contradictions may arise from isomer formation (e.g., regioisomers during alkylation). Use 2D NMR (COSY, NOESY) to confirm regiochemistry. Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous reagents) and compare with literature protocols. For bioactivity discrepancies, validate assays using positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .

Q. What mechanisms underlie its anti-proliferative effects in cancer cell lines?

  • Methodological Answer : Studies on related compounds (e.g., 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) suggest autophagy induction via mTOR/p70S6K pathway inhibition. Perform Western blotting for LC3-II (autophagy marker) and mTOR phosphorylation in prostate cancer cells (PC-3 line). Compare IC₅₀ values with clinical mTOR inhibitors (e.g., rapamycin) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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